Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate
Description
Ethyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate (CAS: 372198-69-1, Molecular Formula: C₁₀H₉BrN₂O₂, MW: 269.1) is a brominated imidazopyridine derivative widely used as a synthetic intermediate in medicinal chemistry. Its structure features an imidazo[1,5-a]pyridine core with a bromine atom at the 6-position and an ethyl ester group at the 3-position (Figure 1). This compound serves as a key precursor in Suzuki-Miyaura cross-coupling reactions to generate diverse derivatives for drug discovery, particularly in the development of glycogen synthase kinase-3β (GSK-3β) inhibitors .
Properties
IUPAC Name |
ethyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-12-5-8-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRIXOIBIPPFBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
This method involves the use of a Grignard reagent to facilitate carboxylation at the 3-position of the imidazo[1,2-a]pyridine core. A representative procedure involves treating 6-bromo-3-iodoimidazo[1,2-a]pyridine with isopropyl magnesium bromide in anhydrous tetrahydrofuran (THF), followed by quenching with ethyl chlorocarbonate. Key steps include:
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Grignard Formation : Isopropyl magnesium bromide reacts with the iodinated precursor at −60°C to generate a nucleophilic intermediate.
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Electrophilic Quenching : Addition of ethyl chlorocarbonate introduces the carboxylate group, yielding the target compound after workup.
Table 1: Reaction Parameters and Yield Data
Optimization Insights
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Solvent Purity : Anhydrous THF is critical to prevent side reactions with moisture.
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Temperature Control : Maintaining temperatures below −60°C during Grignard formation minimizes decomposition.
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Workup Strategy : Sequential extraction with ethyl acetate and saturated sodium bicarbonate ensures high recovery (>90%).
Cyclocondensation of Ethyl Formylchloroacetate with 5-Bromopyridin-2-Amine
Reaction Pathway
This one-pot synthesis leverages the cyclocondensation of ethyl formylchloroacetate and 5-bromopyridin-2-amine in ethanol under reflux. The reaction proceeds via:
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Nucleophilic Attack : The amine attacks the carbonyl group of ethyl formylchloroacetate.
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Cyclization : Intramolecular dehydration forms the imidazo[1,2-a]pyridine ring.
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Bromine Retention : The bromine substituent remains intact due to the inertness of the C–Br bond under these conditions.
Table 2: Cyclocondensation Protocol
Challenges and Solutions
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Low Yield : The modest 21% yield stems from competing side reactions, such as hydrolysis of the ester group. Strategies to improve efficiency include:
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Criterion | Grignard Method | Cyclocondensation Method |
|---|---|---|
| Yield | High (quantitative) | Moderate (21%) |
| Complexity | Multi-step, air-sensitive | One-pot, simple workup |
| Scalability | Suitable for large-scale | Limited by purification |
| Cost | High (Grignard reagents) | Low (commodity chemicals) |
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
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HPLC : ≥98.20% purity achieved using a C18 column (MeCN/H₂O gradient).
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Elemental Analysis : Carbon and nitrogen values within 0.3% of theoretical values.
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advancements adapt the Grignard method for continuous flow reactors, enhancing reproducibility and safety. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form complex molecules with extended conjugation.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon are used.
Coupling Reactions: Catalysts like palladium(II) acetate and ligands such as triphenylphosphine are employed.
Major Products
The major products formed from these reactions include substituted imidazo[1,5-a]pyridines, N-oxides, dehalogenated derivatives, and coupled products with various functional groups.
Scientific Research Applications
Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand for biological receptors and enzymes.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Derivatives with Substituent Variations at the 6-Position
Ethyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate undergoes Suzuki coupling with boronic acids to yield analogs with aryl or heteroaryl groups at the 6-position. Key derivatives include:
Key Findings :
Heterocyclic Core Variations: Imidazo vs. Pyrazolo Derivatives
Replacing the imidazo[1,5-a]pyridine core with pyrazolo[1,5-a]pyridine or pyrazolo[1,5-a]pyrimidine alters electronic properties and bioactivity:
Key Findings :
Positional Isomers of Bromo Substituents
Bromine placement on the imidazo ring significantly impacts reactivity and downstream applications:
Key Findings :
- The 6-bromo derivative is more reactive in Suzuki couplings than its 5- or 7-bromo counterparts due to electronic and steric factors .
- Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (3e) reacts with N-chlorosuccinimide to yield chloromethyl or dihydro derivatives, highlighting positional sensitivity .
Ester Group Modifications
Varying the ester group (ethyl, methyl, propyl) affects lipophilicity and hydrolysis rates:
Biological Activity
Ethyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities, particularly its antibacterial properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a fused imidazole and pyridine ring structure with a bromine atom at the 6-position and an ethyl ester at the carboxylate group. Its molecular formula is with a molecular weight of 269.10 g/mol. The compound is characterized by high gastrointestinal absorption and the potential to cross the blood-brain barrier, suggesting possible central nervous system effects.
Antibacterial Properties
Recent studies have highlighted the compound's anti-proliferative activity against Streptococcus pneumoniae, a major pathogen responsible for respiratory infections. This compound shows a unique mechanism of action by interacting with the Vitamin K3-binding region of the FtsZ protein, which is essential for bacterial cell division. This interaction disrupts normal cellular functions, leading to inhibited bacterial growth .
Table 1: Inhibition of Streptococcus pneumoniae by this compound
| Compound | Target | MIC (µg/mL) | Mechanism |
|---|---|---|---|
| This compound | FtsZ protein | < 10 | Inhibits cell division |
The compound has been identified as one of the first narrow-spectrum agents targeting FtsZ in S. pneumoniae, providing a promising lead for developing new antimicrobial agents .
Anti-HBV Activity
In addition to its antibacterial properties, this compound derivatives have been evaluated for their anti-hepatitis B virus (HBV) activity. A series of derivatives demonstrated effective inhibition of HBV replication in vitro, with IC values ranging from 1.3 to 9.1 µM. This suggests potential applications in treating viral infections .
The primary mode of action for this compound involves its binding to specific proteins involved in bacterial cell division and viral replication. By inhibiting the FtsZ protein in bacteria and potentially targeting viral replication mechanisms in HBV, this compound showcases versatility in its biological effects.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
- Study on Antibacterial Activity : A recent investigation revealed that this compound significantly inhibits the growth of S. pneumoniae without affecting other bacterial strains, highlighting its specificity and potential as a targeted therapy .
- Anti-HBV Evaluation : Research involving various derivatives showed promising results against HBV, indicating that modifications to the structure could enhance efficacy while maintaining low toxicity profiles .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For example, analogous imidazo[1,5-a]pyridine derivatives are synthesized via condensation of aminomethyl pyridine with ethyl oxalyl chloride, followed by bromination using reagents like NBS (N-bromosuccinimide) in DMF at 0–5°C . Purification via flash chromatography (e.g., dichloromethane/methanol 9:1) ensures high yield and purity . Optimization includes controlling temperature during bromination to minimize side reactions.
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C-NMR) confirms the imidazo[1,5-a]pyridine scaffold and substituent positions. For example, ¹H-NMR peaks near δ 1.4 ppm (triplet, ethyl ester) and δ 8.2–8.5 ppm (aromatic protons) are diagnostic . High-Resolution Mass Spectrometry (HRMS) verifies molecular weight (e.g., m/z calc. for C₁₀H₉BrN₂O₂: 284.08) . Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
Q. What are the primary reactivity patterns of the bromo substituent in this compound?
- Methodological Answer : The bromo group undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols in polar aprotic solvents (e.g., DMF, 80°C) using K₂CO₃ as a base . Cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids are catalyzed by Pd(PPh₃)₄ in toluene/EtOH at reflux . Competitive reactivity at the ester group (e.g., hydrolysis) can occur under basic conditions, necessitating pH control.
Advanced Research Questions
Q. How does the bromo substituent influence the compound’s electronic properties compared to chloro or methyl analogs?
- Methodological Answer : Bromine’s higher electronegativity and larger atomic radius increase the compound’s electron-withdrawing effect and steric hindrance compared to chloro or methyl analogs. This alters reaction kinetics in cross-couplings (e.g., slower oxidative addition in Pd-catalyzed reactions) and shifts NMR signals (e.g., downfield aromatic protons) . Computational studies (DFT) can quantify these effects by comparing LUMO energies and charge distribution .
Q. What strategies are effective in resolving contradictory crystallographic data for imidazo[1,5-a]pyridine derivatives?
- Methodological Answer : Discrepancies in crystal structures (e.g., dihedral angles, puckering) are addressed by refining X-ray diffraction data with software like SHELX. For example, in fused pyrimidine systems, the pyridine ring’s puckering (deviation ~0.224 Å from planarity) is validated via anisotropic displacement parameters and hydrogen-bonding networks . Temperature-controlled crystallization (e.g., ethyl acetate/ethanol 3:2) minimizes polymorphism .
Q. How can the compound be integrated into PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation?
- Methodological Answer : The bromo group serves as a handle for conjugating E3 ligase ligands (e.g., thalidomide analogs) via click chemistry (CuAAC). The ester can be hydrolyzed to a carboxylic acid for amide coupling to target protein binders. In vitro assays (e.g., Western blot for protein degradation) validate PROTAC efficiency, with optimization of linker length/spacing critical for ternary complex formation .
Methodological Notes
- Synthesis Optimization : Use Schlenk techniques for air-sensitive reactions (e.g., Pd-catalyzed couplings) .
- Analytical Cross-Validation : Combine NMR, HRMS, and single-crystal XRD to resolve structural ambiguities .
- Reactivity Screening : Employ high-throughput screening (HTS) with diverse nucleophiles to map substitution preferences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
